molecular formula C25H44N6O9 B12588544 L-Leucyl-L-seryl-L-leucyl-L-seryl-L-prolylglycine CAS No. 872599-05-8

L-Leucyl-L-seryl-L-leucyl-L-seryl-L-prolylglycine

Cat. No.: B12588544
CAS No.: 872599-05-8
M. Wt: 572.7 g/mol
InChI Key: IIJBZNGFGVQSBF-VMXHOPILSA-N
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Description

L-Leucyl-L-seryl-L-leucyl-L-seryl-L-prolylglycine is a synthetic peptide composed of the amino acids leucine, serine, proline, and glycine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-seryl-L-leucyl-L-seryl-L-prolylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Leucyl-L-seryl-L-leucyl-L-seryl-L-prolylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like serine.

    Reduction: Reduction reactions can be used to break disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs of the peptide.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine residues can lead to the formation of serine oxides.

Scientific Research Applications

L-Leucyl-L-seryl-L-leucyl-L-seryl-L-prolylglycine has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including as a potential drug candidate.

    Industry: Utilized in the development of peptide-based materials and products.

Mechanism of Action

The mechanism of action of L-Leucyl-L-seryl-L-leucyl-L-seryl-L-prolylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context in which the peptide is studied.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-leucyl-L-serine: Another peptide with similar amino acid composition but different sequence.

    Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: A hexapeptide with a different sequence and additional amino acids.

Uniqueness

L-Leucyl-L-seryl-L-leucyl-L-seryl-L-prolylglycine is unique due to its specific sequence, which can confer distinct biological activities and properties. Its combination of leucine, serine, proline, and glycine residues may result in unique structural and functional characteristics compared to other peptides.

Properties

CAS No.

872599-05-8

Molecular Formula

C25H44N6O9

Molecular Weight

572.7 g/mol

IUPAC Name

2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid

InChI

InChI=1S/C25H44N6O9/c1-13(2)8-15(26)21(36)29-17(11-32)23(38)28-16(9-14(3)4)22(37)30-18(12-33)25(40)31-7-5-6-19(31)24(39)27-10-20(34)35/h13-19,32-33H,5-12,26H2,1-4H3,(H,27,39)(H,28,38)(H,29,36)(H,30,37)(H,34,35)/t15-,16-,17-,18-,19-/m0/s1

InChI Key

IIJBZNGFGVQSBF-VMXHOPILSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N1CCCC1C(=O)NCC(=O)O)N

Origin of Product

United States

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